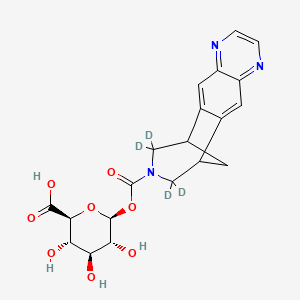
Varenicline carbamoyl beta-D-glucuronide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Varenicline carbamoyl beta-D-glucuronide-d4 is a metabolite of varenicline, a medication primarily used for smoking cessation. This compound is labeled with deuterium, which makes it useful in various research applications, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of varenicline carbamoyl beta-D-glucuronide-d4 involves the glucuronidation of varenicline. This process typically requires the use of glucuronic acid derivatives under specific reaction conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the glucuronide conjugate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Varenicline carbamoyl beta-D-glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Aplicaciones Científicas De Investigación
Varenicline carbamoyl beta-D-glucuronide-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of varenicline.
Industry: Applied in quality control processes during the production of varenicline and its derivatives.
Mecanismo De Acción
The mechanism of action of varenicline carbamoyl beta-D-glucuronide-d4 is related to its parent compound, varenicline. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha-4 beta-2 subtype. This interaction helps reduce nicotine cravings and withdrawal symptoms by partially stimulating these receptors while blocking nicotine from binding to them .
Comparación Con Compuestos Similares
Similar Compounds
Varenicline: The parent compound, used for smoking cessation.
Varenicline N-oxide: Another metabolite of varenicline, formed through oxidation.
Varenicline carbamoyl beta-D-glucuronide: The non-deuterated form of the compound.
Uniqueness
Varenicline carbamoyl beta-D-glucuronide-d4 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require precise tracking and quantification of the compound. This labeling provides enhanced stability and allows for more accurate analytical measurements compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C20H21N3O8 |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28)/t8?,9?,14-,15-,16+,17-,19-/m0/s1/i6D2,7D2 |
Clave InChI |
FXQDTLDLQVLSRG-ODCRKSEXSA-N |
SMILES isomérico |
[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)([2H])[2H])[2H] |
SMILES canónico |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















